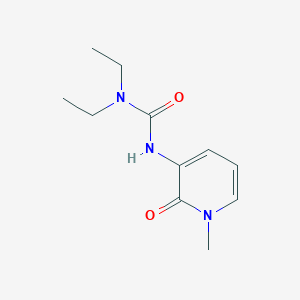![molecular formula C17H27N3O2 B7591102 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea, also known as CYC116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are important regulators of cell division and are overexpressed in many types of cancer. Therefore, CYC116 has been studied as a potential anti-cancer agent.
Mechanism of Action
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea works by inhibiting the activity of Aurora kinases A and B. This leads to disruption of the normal cell division process, which ultimately results in cell death. In addition, 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has been shown to induce apoptosis, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and physiological effects:
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has been shown to have a significant impact on the cell cycle, leading to cell death in cancer cells. 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has also been shown to induce apoptosis, which is a critical process for the elimination of cancer cells. Additionally, 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea is that it has been extensively studied in preclinical models of cancer, which has provided a significant amount of data on its safety and effectiveness. However, one limitation of 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea is that it has not yet been tested in clinical trials, so its safety and effectiveness in humans is not yet known.
Future Directions
There are several potential future directions for research on 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea. One area of interest is the development of combination therapies that include 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea and other anti-cancer agents. Another area of interest is the study of 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea in specific types of cancer, such as breast cancer or lung cancer. Additionally, researchers may explore the use of 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea in combination with immunotherapy, which is a promising new approach to cancer treatment.
Synthesis Methods
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of several organic solvents and purification steps to obtain the final product.
Scientific Research Applications
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has been studied extensively in preclinical models of cancer. Studies have shown that 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea inhibits the growth of cancer cells in vitro and in vivo. 1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells.
properties
IUPAC Name |
1-[(2-hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-12(2)20(3)15-8-5-7-14(10-15)19-17(22)18-11-13-6-4-9-16(13)21/h5,7-8,10,12-13,16,21H,4,6,9,11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBYOGSXSLGJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC(=C1)NC(=O)NCC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)



![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)
![3-(2,5-dihydropyrrol-1-yl)-N-[3-[methyl(propan-2-yl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591095.png)


![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)